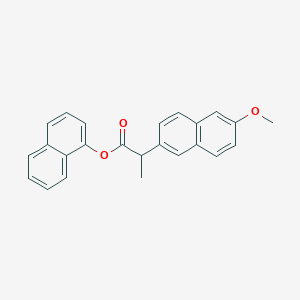

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Descripción general

Descripción

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is an organic compound with the molecular formula C24H20O3 and a molecular weight of 356.42 g/mol . This compound is characterized by the presence of two naphthalene rings, one of which is methoxylated, connected through a propanoate ester linkage. It is a white to yellow solid at room temperature and is primarily used in research settings .

Métodos De Preparación

The synthesis of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate typically involves the esterification of 2-(6-methoxy-2-naphthyl)propanoic acid with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired ester product.

Análisis De Reacciones Químicas

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

Reduction: The ester linkage can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been studied for various applications across different scientific disciplines:

1. Medicinal Chemistry:

- Antitumor Activity: Research indicates that 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate exhibits cytotoxic effects against cancer cell lines, potentially making it a candidate for anticancer drug development.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential use in developing new antibiotics.

2. Organic Synthesis:

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enabling the creation of diverse chemical entities.

3. Enzyme Inhibition Studies:

- It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxicity. The research found that treatment with concentrations ranging from 10 µM to 100 µM resulted in a reduction of cell viability by up to 70% after 48 hours. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus, significant inhibition was observed at concentrations above 50 µg/mL. The study utilized disc diffusion methods to evaluate zones of inhibition, highlighting the potential of this compound as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and cell proliferation. The methoxy and ester groups may play a role in modulating its biological activity by affecting its binding affinity and specificity .

Comparación Con Compuestos Similares

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate can be compared with other similar compounds, such as:

2-(6-Methoxy-2-naphthyl)propanoic acid: This compound lacks the ester linkage and is primarily used as an anti-inflammatory agent.

1-Naphthyl 2-(2-naphthyl)propanoate: Similar in structure but without the methoxy group, affecting its chemical reactivity and biological activity.

2-(6-Hydroxy-2-naphthyl)propanoic acid: The hydroxyl group replaces the methoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate, a derivative of naproxen, is a compound of significant interest due to its biological activity, particularly in anti-inflammatory and analgesic contexts. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to naproxen (D-2-(6-methoxy-2-naphthyl)propionic acid), which is well-documented for its therapeutic effects. The compound has the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 1385694-62-1

Anti-inflammatory Effects

Research indicates that this compound exhibits substantial anti-inflammatory properties. In various animal models, it has demonstrated efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions.

- Study Findings : In a comparative study involving carrageenan-induced paw edema in rats, naproxen showed significant inhibition of inflammation at doses ranging from 3.3 to 20 mg/kg/day. The compound was found to be more effective than other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and phenylbutazone in certain assays .

Analgesic Properties

The analgesic activity of this compound has been evaluated through various pain models. It has been shown to effectively inhibit pain responses in both acute and chronic settings.

- Case Study : In a study assessing the analgesic effects of naproxen, it was reported that the compound was approximately 7 times more potent than aspirin in inhibiting phenylquinone-induced writhing in mice .

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.

Enzyme Interaction

- COX Inhibition : The compound selectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins. This mechanism is similar to that of other NSAIDs but with potentially improved selectivity and reduced gastrointestinal side effects .

Comparative Efficacy

A comparative analysis between naproxen and other NSAIDs reveals that while naproxen is effective, the modified structure in this compound may enhance its efficacy or reduce side effects.

| Compound | Anti-inflammatory Activity (mg/kg/day) | Analgesic Potency (vs Aspirin) |

|---|---|---|

| Naproxen | 3.3 - 20 | 7 times |

| Indomethacin | 1 - 2 | More potent |

| Aspirin | 20 - 80 | Baseline |

Safety and Toxicity

While the therapeutic benefits are significant, attention must be given to the safety profile of the compound. Toxicity studies indicate that while it can be harmful if ingested in large quantities, its therapeutic window appears favorable compared to traditional NSAIDs.

Toxicity Studies

In toxicity assessments, doses leading to adverse effects were higher than those required for therapeutic efficacy, suggesting a reasonable safety margin for clinical use .

Propiedades

IUPAC Name |

naphthalen-1-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O3/c1-16(18-10-11-20-15-21(26-2)13-12-19(20)14-18)24(25)27-23-9-5-7-17-6-3-4-8-22(17)23/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGOHKVRDWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.